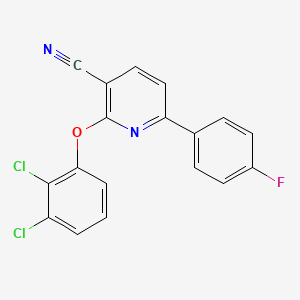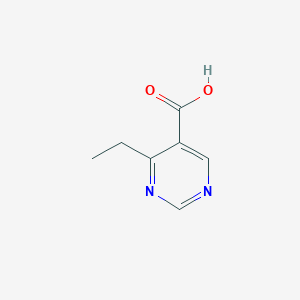
2-(2,3-Dichlorophenoxy)-6-(4-fluorophenyl)pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3-Dichlorophenoxy)-6-(4-fluorophenyl)pyridine-3-carbonitrile is a synthetic organic compound characterized by its complex aromatic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dichlorophenoxy)-6-(4-fluorophenyl)pyridine-3-carbonitrile typically involves multiple steps:
Formation of the Pyridine Ring: This can be achieved through a condensation reaction involving appropriate precursors such as 2,3-dichlorophenol and 4-fluorobenzaldehyde in the presence of a base like potassium carbonate.
Nitrile Introduction: The nitrile group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source, such as sodium cyanide, under controlled conditions.
Final Assembly: The final product is obtained by coupling the intermediate compounds through a series of reactions, including halogenation and subsequent nucleophilic aromatic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates are often employed.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the reduction of the nitrile group to an amine.
Substitution: Nucleophilic aromatic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Amines or other reduced forms of the compound.
Substitution: Compounds with different substituents replacing the chlorine atoms.
科学的研究の応用
2-(2,3-Dichlorophenoxy)-6-(4-fluorophenyl)pyridine-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: Used in studies to understand its interaction with biological macromolecules and its potential effects on cellular processes.
作用機序
The mechanism of action of 2-(2,3-Dichlorophenoxy)-6-(4-fluorophenyl)pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aromatic structure allows it to fit into binding sites, potentially inhibiting or modulating the activity of these targets. The nitrile group can participate in hydrogen bonding or other interactions, further stabilizing the compound within the binding site.
類似化合物との比較
Similar Compounds
2-(2,3-Dichlorophenoxy)-6-phenylpyridine-3-carbonitrile: Lacks the fluorine atom, which may affect its binding affinity and specificity.
2-(2,3-Dichlorophenoxy)-6-(4-chlorophenyl)pyridine-3-carbonitrile: Contains a chlorine atom instead of fluorine, potentially altering its electronic properties and reactivity.
Uniqueness
The presence of the fluorine atom in 2-(2,3-Dichlorophenoxy)-6-(4-fluorophenyl)pyridine-3-carbonitrile distinguishes it from similar compounds, potentially enhancing its binding interactions and stability. This unique feature can make it more effective in certain applications, such as drug design or material development.
特性
IUPAC Name |
2-(2,3-dichlorophenoxy)-6-(4-fluorophenyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9Cl2FN2O/c19-14-2-1-3-16(17(14)20)24-18-12(10-22)6-9-15(23-18)11-4-7-13(21)8-5-11/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPKXMELOBGYSBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)OC2=C(C=CC(=N2)C3=CC=C(C=C3)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9Cl2FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 6-ethyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2637332.png)

![6,8-difluoro-5-[(3-fluorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2637338.png)
![3-[4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2637339.png)
![N-[(1-phenylpyrrolidin-2-yl)methyl]cyclobutanecarboxamide](/img/structure/B2637341.png)
![(Z)-2-bromo-N-(3-(2-ethoxyethyl)-6-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2637342.png)
![N-[4-(Dimethylamino)-2-methoxypyrimidin-5-YL]-2-(trifluoromethyl)benzamide](/img/structure/B2637343.png)

![6-chloro-N-[5-fluoro-2-(2-methoxyethoxy)phenyl]-4-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B2637345.png)
![exo-8-Oxabicyclo[3.2.1]octan-3-ol](/img/structure/B2637348.png)


![N-(6-methoxybenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2637352.png)
